Xestodecalactone A
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Overview
Description
Xestodecalactone A is a natural product found in Penicillium montanense with data available.
Scientific Research Applications
Synthesis and Stereochemistry:
- A study by Yoshino, Ng, and Danishefsky (2006) described a concise total synthesis of xestodecalactone A using a Diels-Alder strategy. This process utilized an "ynoate" dienophile to assemble the resorcylinic acid scaffold, providing insights into the stereochemistry of this compound (Yoshino, Ng, & Danishefsky, 2006).
Chemical Structure Elucidation:
- Bringmann et al. (2004) conducted the first synthesis of this compound, a metabolite from a sponge-derived fungus. This research helped determine the natural product's (R)-configuration, using techniques like circular dichroism (CD) spectroscopy and high-performance liquid chromatography (HPLC) (Bringmann, Lang, Michel, & Heubes, 2004).
Novel Synthesis Approaches:
- Rajesh et al. (2009) developed a simple and efficient stereoselective total synthesis of xestodecalactone C, another related compound. This involved key steps such as Keck's asymmetric allylation and intramolecular Friedel–Crafts acylation (Rajesh, Suresh, Selvam, Rao, & Venkateswarlu, 2009).
Natural Source Exploration:
- Edrada et al. (2002) identified xestodecalactones A, B, and C as novel decalactone metabolites from the marine sponge Xestospongia exigua, using techniques like HPLC-NMR and ESI-MS/MS. These findings contribute to understanding the structural and biological diversity of natural products (Edrada, Heubes, Brauers, Wray, Berg, Grafe, Wohlfarth, Muhlbacher, Schaumann, Sudarsono, Bringmann, & Proksch, 2002).
Biological Activity Investigations:
- Ebrahim et al. (2012) discovered decalactone derivatives, including xestodecalactones D–F, from Corynespora cassiicola, an endophytic fungus of a mangrove plant. These compounds showed inhibitory activity against human protein kinases, demonstrating potential pharmacological relevance (Ebrahim, Aly, Mándi, Totzke, Kubbutat, Wray, Lin, Dai, Proksch, Kurtán, & Debbab, 2012).
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
(4R)-9,11-dihydroxy-4-methyl-4,5,6,7-tetrahydro-1H-3-benzoxecine-2,8-dione |
InChI |
InChI=1S/C14H16O5/c1-8-3-2-4-11(16)14-9(6-13(18)19-8)5-10(15)7-12(14)17/h5,7-8,15,17H,2-4,6H2,1H3/t8-/m1/s1 |
InChI Key |
AQNZLWYQYFPMBX-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
SMILES |
CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Canonical SMILES |
CC1CCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O |
Synonyms |
xestodecalactone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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